3-(pyrrolidin-2-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(pyrrolidin-2-yl)-1,2-oxazole” contains a pyrrolidine ring and an oxazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of the pyrrolidine and oxazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the disposition of similar compounds is examined in rats, dogs, and humans after oral administration of a single dose .
Result of Action
It is known that certain pyrrolidine alkaloids can cause apoptotic cell death in mcf-7 breast cancer cells .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The future directions for research on “3-(pyrrolidin-2-yl)-1,2-oxazole” could include further studies on its synthesis, properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrrolidine derivatives , this compound could be of interest in the field of medicinal chemistry.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-2-yl)-1,2-oxazole involves the reaction of pyrrolidine with ethyl 2-bromoacetate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Starting Materials": [ "Pyrrolidine", "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester.", "Step 2: The intermediate 2-(pyrrolidin-2-yl)acetic acid ethyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
CAS No. |
1255147-67-1 |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.